molecular formula C14H10BrClO2 B2360221 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde CAS No. 426228-27-5

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No.: B2360221
CAS No.: 426228-27-5
M. Wt: 325.59
InChI Key: BQPHZTXCYLAKOD-UHFFFAOYSA-N
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Description

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a multifunctional benzaldehyde derivative designed for research applications. This compound integrates distinct functional groups—bromo, chloro-benzyloxy, and aldehyde—on a single aromatic ring, making it a versatile and valuable synthetic intermediate. The aldehyde group is a highly reactive site, readily undergoing condensation reactions to form imines or hydrazones, or serving as a starting point for oxidation to carboxylic acids and reduction to alcohols. The bromo substituent at the 3-position is a strategic handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Heck reactions, enabling the construction of more complex biaryl or extended molecular architectures. The 4-[(4-chlorobenzyl)oxy] moiety can act as a protecting group for a phenolic hydroxyl or introduce specific steric and electronic properties to influence the compound's reactivity and interaction with biological targets. As a key building block, it is principally employed in the research and development of novel pharmaceutical compounds and advanced organic materials. The presence of both bromine and a protected phenol function suggests potential utility in constructing active pharmaceutical ingredients (APIs) or functional ligands. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. All information provided is for informational purposes only and is not intended to be a representation of specification. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-bromo-4-[(4-chlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-13-7-11(8-17)3-6-14(13)18-9-10-1-4-12(16)5-2-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPHZTXCYLAKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

Bromination of 4-Hydroxybenzaldehyde

The synthesis begins with the bromination of 4-hydroxybenzaldehyde to introduce the bromine substituent. Two primary methodologies are documented:

Method A: Direct Bromination with Molecular Bromine

  • Reagents : Bromine (Br₂), sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂).
  • Conditions :
    • Molar ratio of 4-hydroxybenzaldehyde : Br₂ : H₂O₂ = 1 : 0.53–0.58 : 0.53–0.58.
    • Reaction temperature: 0–5°C in a chlorinated hydrocarbon solvent (e.g., dichloromethane).
  • Mechanism : Electrophilic aromatic substitution at the 3-position, facilitated by H₂SO₄ as a catalyst. H₂O₂ oxidizes HBr byproducts to Br₂, improving atom economy.
  • Yield : 70–75% after recrystallization.

Method B: N-Bromosuccinimide (NBS) Bromination

  • Reagents : NBS, Lewis acid catalyst (e.g., FeCl₃).
  • Conditions :
    • Solvent: Acetonitrile or CCl₄.
    • Temperature: Reflux (80°C) for 6–8 hours.
  • Advantage : Avoids handling toxic Br₂ gas.
  • Yield : 65–70%.

Etherification with 4-Chlorobenzyl Chloride

The brominated intermediate (3-bromo-4-hydroxybenzaldehyde) undergoes O-alkylation with 4-chlorobenzyl chloride:

  • Reagents : 4-Chlorobenzyl chloride, potassium carbonate (K₂CO₃).
  • Conditions :
    • Solvent: Dimethylformamide (DMF) or acetone.
    • Temperature: 60–80°C for 12–16 hours.
  • Mechanism : SN2 displacement of the chloride group by the phenoxide ion generated in situ.
  • Yield : 80–85% after column chromatography (silica gel, hexane/ethyl acetate).
Table 1: Laboratory-Scale Synthesis Parameters
Step Reagents Conditions Yield Source
Bromination Br₂, H₂SO₄, H₂O₂ 0°C, CH₂Cl₂ 70–75%
Bromination NBS, FeCl₃ 80°C, CH₃CN 65–70%
Etherification 4-Cl-benzyl chloride, K₂CO₃ 60°C, DMF 80–85%

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial protocols prioritize scalability and safety:

  • Bromination : Br₂ is introduced into a continuous flow reactor containing 4-hydroxybenzaldehyde and H₂SO₄. Residence time: 10–15 minutes at 5°C.
  • Etherification : A tandem reactor system couples the brominated intermediate with 4-chlorobenzyl chloride in the presence of Cs₂CO₃ (higher reactivity than K₂CO₃). Solvent: Toluene, 100°C, 2-hour residence time.
  • Yield : 78–82% with >99% purity (HPLC).

Waste Management and Byproduct Utilization

  • HBr Neutralization : Ca(OH)₂ slurry converts HBr to CaBr₂, a commercially valuable byproduct.
  • Solvent Recovery : Distillation reclaims >95% of DMF or toluene for reuse.
Table 2: Industrial Process Metrics
Parameter Bromination Etherification
Temperature 5°C 100°C
Pressure Atmospheric 2–3 bar
Throughput 50 kg/h 45 kg/h
Purity 98% 99.5%

Alternative Synthetic Approaches

Ultrasonic-Assisted Synthesis

A patent-pending method reduces reaction times by 50%:

  • Bromination : NaBr and NaOCl replace Br₂ in an aqueous/organic biphasic system. Ultrasound (40 kHz) enhances mass transfer.
  • Etherification : Phase-transfer catalyst (tetrabutylammonium bromide) enables room-temperature reactions in ≤4 hours.
  • Yield : 72–76% (bromination), 78–82% (etherification).

Solid-Phase Synthesis

For high-throughput applications:

  • Resin-Bound Intermediate : 4-Hydroxybenzaldehyde is immobilized on Wang resin. Bromination and etherification occur sequentially without intermediate purification.
  • Cleavage : TFA (trifluoroacetic acid) releases the final product.
  • Yield : 60–65% (over two steps).

Comparative Analysis of Methods

Table 3: Method Comparison
Method Advantages Limitations Scalability
Laboratory (Br₂) High yield, simple setup Toxic Br₂ handling Low
Industrial (Flow) High throughput, automated controls Capital-intensive equipment High
Ultrasonic Fast, energy-efficient Lower yield vs. traditional Moderate
Solid-Phase Amenable to parallel synthesis Resin cost, moderate yield Low

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzoic acid.

    Reduction: 3-Bromo-4-[(4-chlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The bromine and chlorobenzyl groups may also contribute to its activity by enhancing its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-chlorobenzaldehyde: Lacks the 4-chlorobenzyl group.

    4-Bromo-3-chlorobenzaldehyde: Different substitution pattern on the benzene ring.

    3-Bromo-4-[(4-methylbenzyl)oxy]benzaldehyde: Substitutes the 4-chlorobenzyl group with a 4-methylbenzyl group.

Uniqueness

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and 4-chlorobenzyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H13BrClO2
  • Molecular Weight : 335.62 g/mol

The compound features a bromine atom and a chlorobenzyl ether group which may influence its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit noteworthy antimicrobial properties. For instance, derivatives with halogen substitutions often show enhanced activity against various bacterial strains. A study highlighted that modifications in the aryl groups can significantly affect the antibacterial efficacy of benzaldehyde derivatives .

CompoundAntibacterial Activity (MIC in µg/mL)
This compoundNot reported directly; inferred from structure
4-Chloro-benzaldehyde32
4-Bromo-benzaldehyde16

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The presence of the bromine atom is hypothesized to enhance its interaction with inflammatory pathways, potentially leading to reduced cytokine production in vitro .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Similar benzaldehyde derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and survival .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, impacting processes such as inflammation and tumor growth.

Case Studies

  • Study on Anticancer Activity : A recent study assessed the effects of similar compounds on cancer cell lines, demonstrating that halogenated benzaldehydes can significantly reduce viability in breast cancer cells through apoptosis pathways. This suggests that this compound could exhibit similar effects .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzaldehyde derivatives, showing that compounds with halogen substituents reduced the expression of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-4-[(4-chlorobenzyl)oxy]benzaldehyde?

The compound is synthesized via nucleophilic aromatic substitution. A typical method involves reacting 5-bromo-2-hydroxybenzaldehyde with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at elevated temperatures (80–100°C) . Key steps include:

  • Base selection : Potassium carbonate facilitates deprotonation of the hydroxyl group.
  • Solvent choice : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
  • Purification : Recrystallization or column chromatography is used to isolate the product.

Q. How is this compound characterized experimentally?

Characterization employs spectroscopic and analytical methods:

  • IR spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1688 cm⁻¹, ether C-O-C at ~1261 cm⁻¹) .
  • NMR : ¹H NMR confirms substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm, aldehyde proton at δ 9.8–10.2 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 355.61) .

Q. What safety protocols are critical when handling this compound?

Safety measures include:

  • Eye exposure : Immediate flushing with water for 10–15 minutes, followed by ophthalmologist consultation.
  • Skin contact : Washing with soap and water for ≥15 minutes; remove contaminated clothing.
  • Ingestion : Rinse mouth with water (if conscious) and seek medical attention .

Advanced Research Questions

Q. How do substituents (Br, Cl) influence the compound’s reactivity in cross-coupling reactions?

The bromine atom at the 3-position acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. The electron-withdrawing Cl on the benzyl ether stabilizes intermediates via resonance, directing electrophilic substitution to the para-aldehyde position. Comparative studies show bromine enhances oxidative stability compared to non-halogenated analogs .

Q. What methodological strategies resolve contradictions in reported biological activity data?

Discrepancies in antibacterial efficacy (e.g., Proteus vulgaris vs. Escherichia coli) arise from substituent effects. For example:

  • Electron-withdrawing groups (e.g., Cl) increase membrane permeability in gram-negative bacteria.
  • Steric hindrance from the benzyloxy group may reduce binding affinity to specific enzyme targets.
    To address contradictions, researchers should:
  • Standardize assay conditions (e.g., concentration, bacterial strain).
  • Perform dose-response studies to establish IC₅₀ values .

Q. How can structural modifications enhance the compound’s utility in drug discovery?

Derivatization strategies include:

  • Oxidation : Convert the aldehyde to a carboxylic acid for improved solubility.
  • Reduction : Transform the aldehyde to a hydroxymethyl group for prodrug synthesis.
  • Substitution : Replace Br with amines or thiols to modulate electronic properties.
    For example, introducing a methoxy group at the 5-position (as in 3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde) enhances metabolic stability .

Q. What computational tools predict interactions between this compound and biological targets?

Docking studies (e.g., AutoDock Vina) model interactions with enzymes like E. coli DNA gyrase. Key findings:

  • The aldehyde group forms hydrogen bonds with active-site residues (e.g., Asp73).
  • The 4-chlorobenzyl moiety engages in hydrophobic interactions with nonpolar pockets.
    Experimental validation via enzyme inhibition assays (e.g., IC₅₀ = 12.5 µM for E. coli) aligns with computational predictions .

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